3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
Overview
Description
3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzodiazole family This compound is characterized by a fused benzene and diazole ring system, with a carboxylic acid group at the 5-position and a methyl group at the 3-position
Mechanism of Action
Target of Action
The primary targets of 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid are currently unknown. This compound belongs to the benzimidazole class, which is known to interact with a variety of biological targets, including enzymes, receptors, and proteins
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor signaling, or disrupting protein function . The specific interactions of this compound with its targets would depend on the nature of the targets themselves.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzimidazole derivatives, it is likely that this compound could affect multiple pathways
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor effects . The specific effects of this compound would depend on its targets and the pathways it affects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid typically involves the following steps:
Formation of the Benzodiazole Ring: The initial step involves the cyclization of an appropriate precursor, such as o-phenylenediamine, with a carboxylic acid derivative. This can be achieved through a condensation reaction under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions. Common reagents for this step include methyl iodide or dimethyl sulfate, often in the presence of a base like potassium carbonate.
Oxidation: The final step involves the oxidation of the intermediate to introduce the oxo group at the 2-position. This can be accomplished using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives, nitro compounds.
Scientific Research Applications
3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid: Lacks the methyl group at the 3-position.
3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid: The carboxylic acid group is at the 4-position instead of the 5-position.
2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid: Lacks the oxo group at the 2-position.
Uniqueness
3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is unique due to the presence of both the methyl group and the oxo group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-methyl-2-oxo-1H-benzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-11-7-4-5(8(12)13)2-3-6(7)10-9(11)14/h2-4H,1H3,(H,10,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGRDARNLFTZBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863564-77-6 | |
Record name | 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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